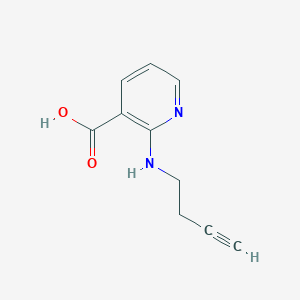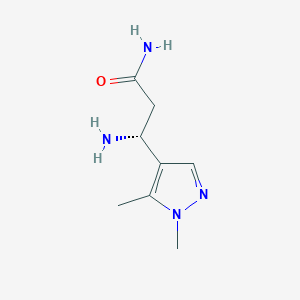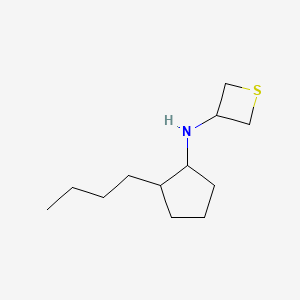![molecular formula C12H21BrO2 B13321383 3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
3-[(2-Bromocyclooctyl)oxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromocyclooctyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclooctyl group attached to an oxolane ring through an ether linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxolane involves several steps. One common method includes the reaction of 2-bromocyclooctanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-[(2-Bromocyclooctyl)oxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Bromocyclooctyl)oxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides stability and can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
3-[(2-Bromocyclooctyl)oxy]oxolane can be compared with other similar compounds such as:
3-[(2-Chlorocyclooctyl)oxy]oxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-[(2-Iodocyclooctyl)oxy]oxolane: Contains an iodine atom, which can influence its chemical behavior and applications.
3-[(2-Fluorocyclooctyl)oxy]oxolane:
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
3-(2-bromocyclooctyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2 |
Clave InChI |
QXGLKRZKDGXKJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OC2CCOC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
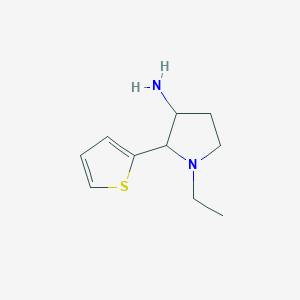
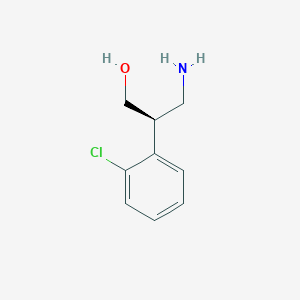

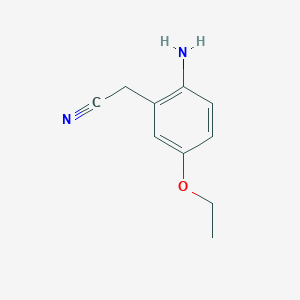
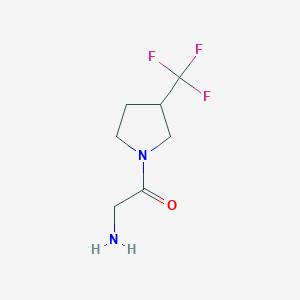
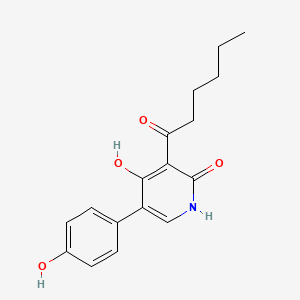
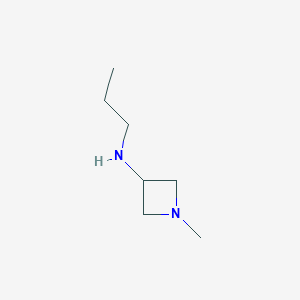

![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)

